(E,Z)-4,6-Hexadecadien-1-ol chemical properties
(E,Z)-4,6-Hexadecadien-1-ol chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,Z)-4,6-Hexadecadien-1-ol is a conjugated dienyl alcohol that has garnered significant interest, primarily due to its role as a sex pheromone component in various insect species, notably the persimmon fruit moth (Stathmopoda masinissa).[1][2][3] Its stereospecific structure is crucial for its biological activity, making its synthesis and characterization a key focus for researchers in chemical ecology and pest management. This technical guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and spectral characterization of (E,Z)-4,6-Hexadecadien-1-ol.
Chemical Properties
The fundamental chemical and physical properties of (E,Z)-4,6-Hexadecadien-1-ol are summarized in the table below. It is important to note that some of the physical properties, such as boiling and melting points, are calculated values for a closely related stereoisomer, (4Z,6E)-4,6-hexadecadien-1-ol, and are provided here as an estimate in the absence of experimentally determined data for the (E,Z) isomer.[4]
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O | [5][6] |
| Molecular Weight | 238.41 g/mol | [7][8] |
| Monoisotopic Mass | 238.22966 Da | [5] |
| Normal Boiling Point (Tboil) | 665.98 K | [4] (Calculated for stereoisomer) |
| Normal Melting Point (Tfus) | Not Available | |
| Enthalpy of Fusion (ΔfusH°) | 41.69 kJ/mol | [4] (Calculated for stereoisomer) |
| Log10 of Water Solubility (log10WS) | -5.49 | [4] (Calculated for stereoisomer) |
| Octanol/Water Partition Coefficient (logPoct/wat) | 5.012 | [4] (Calculated for stereoisomer) |
| Predicted XlogP | 6.1 | [5] |
Spectroscopic Data
The structural elucidation and confirmation of (E,Z)-4,6-Hexadecadien-1-ol rely heavily on spectroscopic techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): In electron impact ionization GC-MS analysis, (E,Z)-4,6-Hexadecadien-1-ol and its corresponding acetate (B1210297) derivative typically show a base peak at m/z 79.[1] This is a characteristic fragmentation pattern for such conjugated diene alcohols.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the stereochemistry of the double bonds. The spin-spin coupling constants are particularly informative for distinguishing between cis (Z) and trans (E) configurations.[2]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl (-OH) functional group and the carbon-carbon double bonds (C=C).[2]
Stereoselective Synthesis
The synthesis of (E,Z)-4,6-Hexadecadien-1-ol with high stereochemical purity is a significant challenge. The general strategy involves the stereoselective formation of the E and Z double bonds in separate steps. A common and effective method for establishing the Z-configured double bond is the Wittig reaction.[1][2]
Experimental Protocol: Synthesis via Wittig Reaction
This protocol outlines a general methodology for the synthesis of (E,Z)-4,6-Hexadecadien-1-ol, focusing on the key Wittig reaction step for the formation of the 6Z double bond. The synthesis begins with commercially available starting materials and involves the protection of functional groups, stereoselective bond formation, and subsequent deprotection.
1. Preparation of the C6 Aldehyde Precursor:
- Starting from a suitable C6 alcohol with a terminal alkyne, protect the hydroxyl group as a tetrahydropyranyl (THP) ether.
- Perform a stereoselective reduction of the alkyne to a trans (E) alkene. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄).
- Selectively oxidize the terminal carbon of the E-alkene to an aldehyde, yielding the 6-(2-Tetrahydropyranyloxy)-hex-2(E)-en-1-al intermediate.
2. Preparation of the C10 Phosphonium (B103445) Ylide:
- Start with 1-bromodecane (B1670165).
- React 1-bromodecane with triphenylphosphine (B44618) in a suitable solvent (e.g., acetonitrile) under reflux to form the corresponding decyltriphenylphosphonium bromide salt.
- Generate the ylide by treating the phosphonium salt with a strong base, such as sodium hydride (NaH) or an organolithium reagent, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). Non-stabilized ylides, like the one used here, generally lead to the formation of (Z)-alkenes.
3. Wittig Reaction:
- Cool the ylide solution to a low temperature (e.g., -78 °C).
- Slowly add the 6-(2-Tetrahydropyranyloxy)-hex-2(E)-en-1-al intermediate to the ylide solution with vigorous stirring.
- Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
- Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
4. Deprotection and Purification:
- Dissolve the crude product from the Wittig reaction in a protic solvent such as methanol.
- Add a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), to remove the THP protecting group.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).
- Extract the final product, (E,Z)-4,6-Hexadecadien-1-ol, with an organic solvent.
- Purify the final product by column chromatography on silica (B1680970) gel to achieve high isomeric purity.[3]
Synthesis Workflow Diagram
Caption: Stereoselective synthesis workflow for (E,Z)-4,6-Hexadecadien-1-ol.
Logical Relationships in Application
As a pheromone, the primary application of (E,Z)-4,6-Hexadecadien-1-ol is in integrated pest management (IPM) strategies for the persimmon fruit moth. Its role is not based on a direct signaling pathway within a target organism in the pharmacological sense, but rather on influencing behavior at a macroscopic level.
Role in Pest Management Diagram
Caption: Logical flow of (E,Z)-4,6-Hexadecadien-1-ol application in IPM.
This diagram illustrates the logical progression from the chemical synthesis of the pheromone to its application in the field for pest monitoring and control, ultimately leading to more sustainable agricultural practices.
Conclusion
(E,Z)-4,6-Hexadecadien-1-ol is a stereochemically sensitive semiochemical with important applications in agriculture. A thorough understanding of its chemical properties and the ability to synthesize it with high purity are essential for its effective use. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this and similar bioactive compounds. Further research into more efficient and greener synthetic routes will continue to be an area of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chesci.com [chesci.com]
- 4. (4Z,6E)-4,6-hexadecandien-1-ol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 6. (4Z,6Z)-4,6-hexadecandien-1-ol [webbook.nist.gov]
- 7. Hexadecadien-1-ol | C16H30O | CID 6438005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (10Z,12E)-10,12-Hexadecadien-1-ol | C16H30O | CID 12300194 - PubChem [pubchem.ncbi.nlm.nih.gov]
